
Diethyl (2-(vinyloxy)ethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-(vinyloxy)ethyl)phosphonate is an organophosphorus compound with the molecular formula C8H17O4P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (2-(vinyloxy)ethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate vinyl ether under basic conditions. The reaction typically proceeds as follows:
Reaction of Diethyl Phosphite with Vinyl Ether: Diethyl phosphite reacts with a vinyl ether in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified through distillation or recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-(vinyloxy)ethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The vinyl group can participate in nucleophilic substitution reactions, where the vinyl ether moiety is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonate esters or reduction to yield phosphine derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonate esters, while substitution reactions can produce a variety of substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl (2-(vinyloxy)ethyl)phosphonate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and pharmaceuticals.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting metabolic pathways involving phosphorus-containing compounds.
Industry: The compound is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which diethyl (2-(vinyloxy)ethyl)phosphonate exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific enzyme or biological process being targeted.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl vinylphosphonate: Similar in structure but lacks the vinyloxy group.
Diethyl ethylphosphonate: Contains an ethyl group instead of the vinyloxy group.
Diethyl 2-phenylethyl phosphonate: Contains a phenylethyl group instead of the vinyloxy group.
Uniqueness
Diethyl (2-(vinyloxy)ethyl)phosphonate is unique due to the presence of the vinyloxy group, which imparts distinct reactivity and allows for the formation of unique products in chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C8H17O4P |
|---|---|
Peso molecular |
208.19 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-ethenoxyethane |
InChI |
InChI=1S/C8H17O4P/c1-4-10-7-8-13(9,11-5-2)12-6-3/h4H,1,5-8H2,2-3H3 |
Clave InChI |
LRGIKFGGCVETGD-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCOC=C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


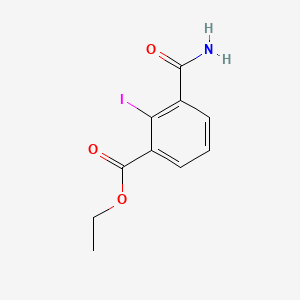
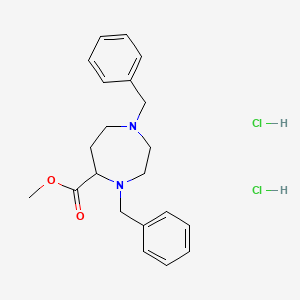
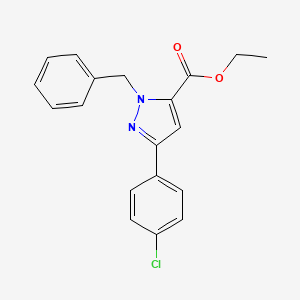
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123078.png)

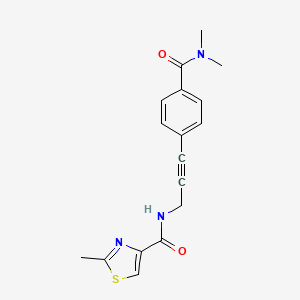
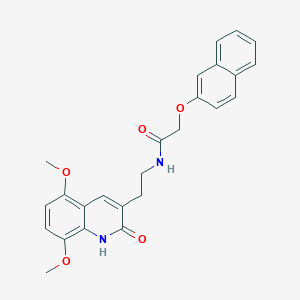
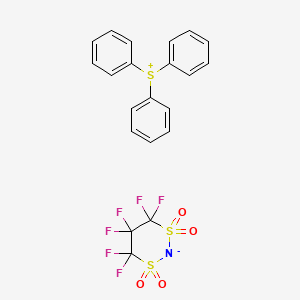
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B14123103.png)

![3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14123112.png)
![(E)-3-(benzylsulfonyl)-N-(4-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B14123116.png)
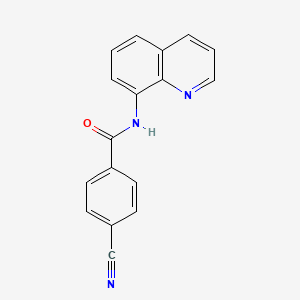
![2-(2-Methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14123124.png)
